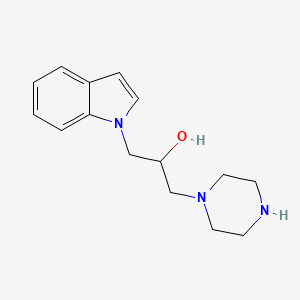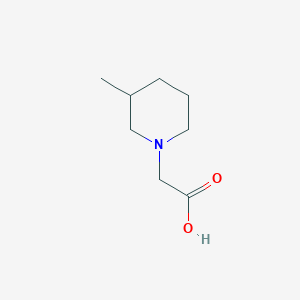
1-(4-Nitrophenyl)piperidin-3-ol
Übersicht
Beschreibung
The compound 1-(4-Nitrophenyl)piperidin-3-ol is a derivative of piperidine with a nitrophenyl group at the fourth position and a hydroxyl group at the third position. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in chemical synthesis.
Synthesis Analysis
The synthesis of related piperidine compounds involves various chemical reactions. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as a base . Similarly, 4-Nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to form arylhydrazonal derivatives, which can further react to yield various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been studied using various spectroscopic techniques and computational methods. For example, the infrared spectrum and vibrational wavenumbers of a related compound were computed using HF and DFT quantum chemical calculations, and the geometrical parameters were confirmed with XRD results . The structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was investigated by X-ray crystallography, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions. The reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents is complex, leading to a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene as the final product . The reactivity of 4-Nitrophenyl-1-piperidinostyrene with different reagents leads to the formation of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from their molecular structure and reactivity. The presence of the nitro group and other substituents significantly influences the electronic properties, such as the HOMO-LUMO gap, and can be used to predict the reactivity of the molecule . The crystal structure provides insights into the solid-state properties, such as the packing and possible intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms
Ionic Liquid Influence on Reaction Rate and Mechanism : The reaction of p-nitrophenyl acetate with piperidine was studied in various solvents and ionic liquids. Secondary amines, including structures related to 1-(4-Nitrophenyl)piperidin-3-ol, were observed for their basicities and reaction rates in these media. This research aids in understanding solvent effects on chemical reactions (Millán et al., 2013).
Enantiomeric Resolution and Simulation Studies : An investigation into the resolution of enantiomers of a compound structurally related to 1-(4-Nitrophenyl)piperidin-3-ol was conducted. This research is significant in the field of chiral chemistry and pharmaceuticals, where enantiomeric purity is crucial (Ali et al., 2016).
Fluorescence Probe Development for Redox Cycles : A study developed a fluorescent probe incorporating a structure similar to 1-(4-Nitrophenyl)piperidin-3-ol. This probe was capable of monitoring redox cycles in biological cells, showcasing the compound's application in biochemistry (Wang, Ni, & Shao, 2016).
Spectroscopy and Molecular Studies
Infrared Spectrum and Molecular Docking Studies : An infrared spectroscopy analysis was conducted on a compound closely related to 1-(4-Nitrophenyl)piperidin-3-ol. The study provided insights into the molecular structure and potential applications in drug discovery, especially in anti-leishmanic activity (Panicker et al., 2015).
Synthesis and Crystal Structure Analysis : Research on the synthesis and crystal structure of a compound similar to 1-(4-Nitrophenyl)piperidin-3-ol highlighted its potential in developing solar cell materials. This demonstrates the compound's utility in materials science and renewable energy research (Zhang et al., 2015).
Biological and Pharmacological Research
Antileukemic Activity of Piperidine Derivatives : A study synthesized derivatives of piperidine, structurally akin to 1-(4-Nitrophenyl)piperidin-3-ol, and evaluated their antileukemic activity. This research indicates the compound's potential in cancer treatment and drug development (Vinaya et al., 2011).
Biological Screening of Triazole Heterocycles : Compounds derived from a structure related to 1-(4-Nitrophenyl)piperidin-3-ol were synthesized and biologically screened. The study's focus on acetylcholinesterase inhibition underlines the compound's relevance in neuroscience and pharmacology (Iqbal et al., 2020).
Zukünftige Richtungen
Piperidine derivatives, including “1-(4-Nitrophenyl)piperidin-3-ol”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-2-1-7-12(8-11)9-3-5-10(6-4-9)13(15)16/h3-6,11,14H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGBEKMQNFGXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403053 | |
| Record name | 1-(4-nitrophenyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)piperidin-3-ol | |
CAS RN |
99841-68-6 | |
| Record name | 1-(4-nitrophenyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-NITROPHENYL)-3-PIPERIDINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)
![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)
![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)









